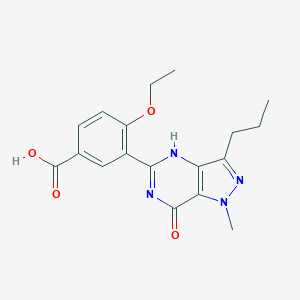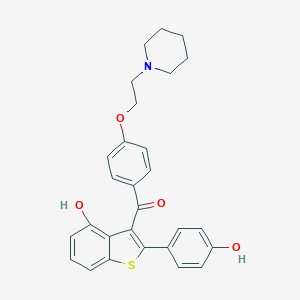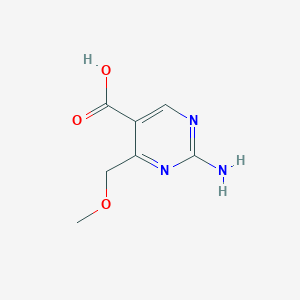
2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H9N3O3 It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, a methoxymethyl group at the 4-position, and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and an amidine. For example, the reaction of ethyl acetoacetate with guanidine under basic conditions can yield a pyrimidine derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction. This can be achieved by reacting the pyrimidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrimidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products may include 2-Amino-4-(formylmethyl)pyrimidine-5-carboxylic acid or 2-Amino-4-(carboxymethyl)pyrimidine-5-carboxylic acid.
Reduction: Products may include 2-Amino-4-(methoxymethyl)pyrimidine-5-methanol or 2-Amino-4-(methoxymethyl)pyrimidine-5-aldehyde.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine derivatives.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound may find applications in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-(methylthio)pyrimidine-5-carboxylic acid
- 2-Amino-4-(hydroxymethyl)pyrimidine-5-carboxylic acid
- 2-Amino-4-(ethylmethyl)pyrimidine-5-carboxylic acid
Comparison: 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOOLRXORLYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

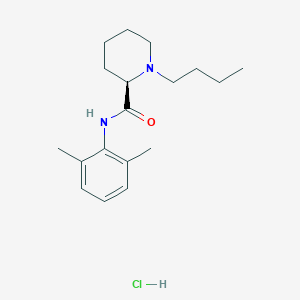
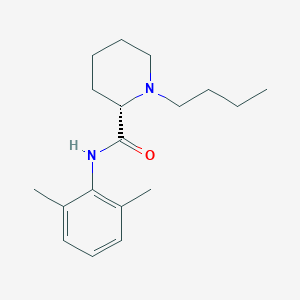
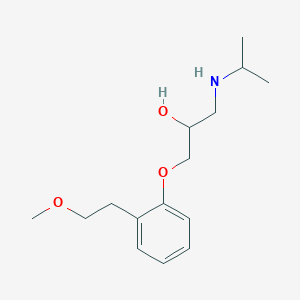

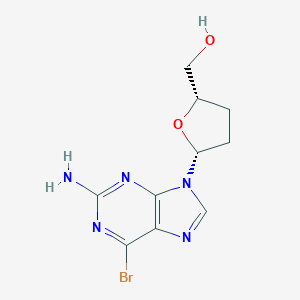
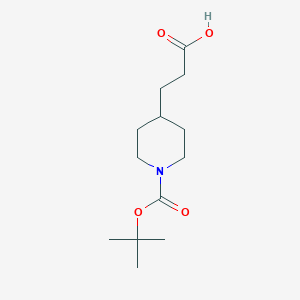
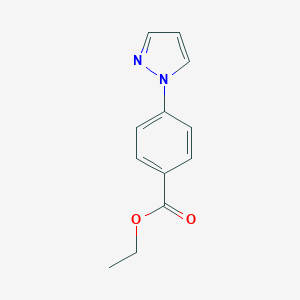
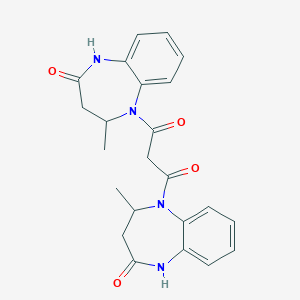
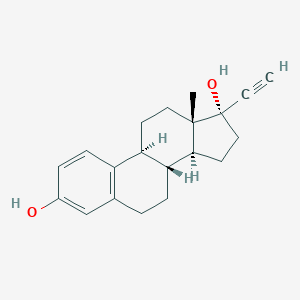
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
